REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:30]=[CH:29][CH:28]=[CH:27][C:3]=1[CH:4]=[C:5]([C:10]([CH2:12][O:13][CH2:14][CH2:15][N:16]1[C:20](=[O:21])[C:19]2=[CH:22][CH:23]=[CH:24][CH:25]=[C:18]2[C:17]1=[O:26])=O)[C:6]([O:8][CH3:9])=[O:7].[CH3:31][O:32][C:33](=[O:38])/[CH:34]=[C:35](\[NH2:37])/[CH3:36]>CC(O)C>[Cl:1][C:2]1[CH:30]=[CH:29][CH:28]=[CH:27][C:3]=1[CH:4]1[C:34]([C:33]([O:32][CH3:31])=[O:38])=[C:35]([CH3:36])[NH:37][C:10]([CH2:12][O:13][CH2:14][CH2:15][N:16]2[C:20](=[O:21])[C:19]3[C:18](=[CH:25][CH:24]=[CH:23][CH:22]=3)[C:17]2=[O:26])=[C:5]1[C:6]([O:8][CH3:9])=[O:7]
|
Name
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methyl 2-(o-chlorobenzylidene)-4-(2-phthalimidoethoxy)acetoacetate
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Quantity
|
92.1 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C=C(C(=O)OC)C(=O)COCCN2C(C=3C(C2=O)=CC=CC3)=O)C=CC=C1
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Name
|
|
Quantity
|
108 mL
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Type
|
solvent
|
Smiles
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CC(C)O
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Name
|
|
Quantity
|
31.3 g
|
Type
|
reactant
|
Smiles
|
COC(\C=C(\C)/N)=O
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Control Type
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UNSPECIFIED
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Setpoint
|
15 °C
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Type
|
CUSTOM
|
Details
|
stirred at the same temperature for 20 hours
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
|
the mixture was heated at the same temperature for 24 hours
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Duration
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24 h
|
Type
|
CUSTOM
|
Details
|
The mixture was evaporated to dryness
|
Type
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DISSOLUTION
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Details
|
The residue was dissolved in 162 ml of glacial acetic acid at 80° C
|
Type
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FILTRATION
|
Details
|
The solid was filtered off
|
Type
|
WASH
|
Details
|
washed with 83 ml of glacial acetic acid
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Type
|
STIRRING
|
Details
|
agitated for 30 minutes
|
Duration
|
30 min
|
Type
|
FILTRATION
|
Details
|
The solid was filtered off
|
Type
|
WASH
|
Details
|
washed with 23 ml of methanol
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
The product was recrystallized from ethyl acetate
|
Reaction Time |
20 h |
Name
|
|
Type
|
|
Smiles
|
ClC1=C(C=CC=C1)C1C(=C(NC(=C1C(=O)OC)C)COCCN1C(C2=CC=CC=C2C1=O)=O)C(=O)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |